molecular formula C24H25NO4S2 B3957175 (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B3957175
M. Wt: 455.6 g/mol
InChI Key: BFZOJDRTCXLUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core with various substituents, including oxolan, thiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of thiophene groups: Thiophene substituents can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Oxolan-2-yl methylation: This step might involve the alkylation of the quinoline core with an oxolan-2-yl methyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and quinoline moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and functional groups could interact with biological targets in unique ways.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain diseases, possibly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a medicinal agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid, which is used in organic synthesis.

    Oxolane derivatives: Compounds like tetrahydrofuran, which is a common solvent in organic chemistry.

Uniqueness

What sets (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its combination of these diverse functional groups within a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

oxolan-2-ylmethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S2/c1-14-21(24(27)29-12-17-4-2-7-28-17)22(15-6-9-30-13-15)23-18(25-14)10-16(11-19(23)26)20-5-3-8-31-20/h3,5-6,8-9,13,16-17,22,25H,2,4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOJDRTCXLUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CSC=C4)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 2
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 3
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 4
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 6
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

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